molecular formula C20H16O B13403546 [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester

Cat. No.: B13403546
M. Wt: 272.3 g/mol
InChI Key: OFKRFZKNGJTQCG-HKWRFOASSA-N
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Description

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, an amino group, and a carbamic acid ester. The presence of deuterium (d6) in its structure makes it particularly useful in research involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester typically involves multiple steps. One common method starts with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with a deuterated reagent to introduce the d6 label. The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The deuterium labeling step is particularly critical and requires specialized equipment to handle deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamic acid esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for isotopic labeling, which helps in tracing reaction pathways and studying reaction mechanisms.

Biology

In biological research, it can be used to study enzyme interactions and metabolic pathways due to its labeled structure.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the deuterium labeling can affect the compound’s metabolic stability and reaction kinetics. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester apart is its deuterium labeling, which provides unique advantages in research and industrial applications. The presence of deuterium can enhance the compound’s stability and alter its interaction with biological systems, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4-[(Z)-1,2-diphenylethenyl]phenol

InChI

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15-

InChI Key

OFKRFZKNGJTQCG-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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